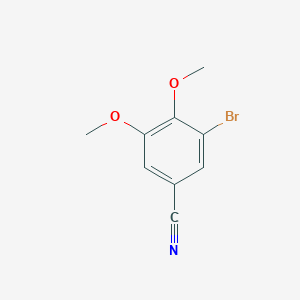

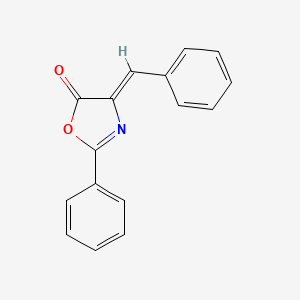

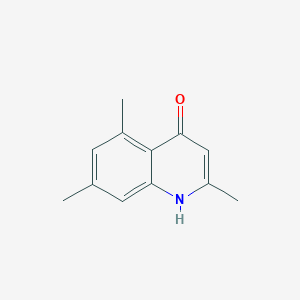

5-bromo-N-cyclooctylfuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 5-bromo-N-cyclooctylfuran-2-carboxamide involves multiple steps, including bromination, cyclization, and amide formation. An example related to the synthesis process involves palladium-catalyzed cyclization of bromoacrylamides with isocyanides, leading to substituted 2,5-diimino-furans, a precursor for further modifications to achieve structures like 5-bromo-N-cyclooctylfuran-2-carboxamide (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. These methods provide detailed information on bond lengths, angles, and overall geometry, which are crucial for understanding the physical and chemical behavior of 5-bromo-N-cyclooctylfuran-2-carboxamide. For example, a study detailed the crystal structure of a related compound, showcasing the significance of intermolecular hydrogen bonding and π…π stacking interactions (Anuradha et al., 2014).

Chemical Reactions and Properties

Chemical properties of 5-bromo-N-cyclooctylfuran-2-carboxamide derivatives, including reactivity patterns and potential for further functionalization, have been explored. These studies often focus on reactions that introduce or modify functional groups, impacting the compound's reactivity and potential applications. An example includes the facile synthesis of related furan carboxamides via Suzuki-Miyaura cross-coupling, highlighting the compound's versatility in forming bonds with various substituents (Siddiqa et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization:

- A study focused on the synthesis and spectroscopic characterization of related compounds, highlighting techniques like FT-IR, NMR spectroscopy, and X-ray diffraction, which are relevant for analyzing derivatives of 5-bromo-N-cyclooctylfuran-2-carboxamide (Anuradha et al., 2014).

Application in Drug Development:

- Research into the synthesis of various carboxamides, including those related to 5-bromo-N-cyclooctylfuran-2-carboxamide, is important for drug development, particularly in designing molecules with potential antibacterial properties (Mane et al., 2018).

Chemical Synthesis Techniques:

- Innovative synthesis methods for related compounds provide insights into the chemical manipulation of 5-bromo-N-cyclooctylfuran-2-carboxamide, which is crucial for its application in various fields of chemistry and pharmacology (Hirokawa et al., 2000).

Development of Novel Compounds:

- The compound's structural similarity to other carboxamides used in synthesizing novel organic compounds indicates its potential utility in creating new chemical entities with diverse applications (Bagley et al., 2004).

Pharmacological Applications:

- Although not directly involving 5-bromo-N-cyclooctylfuran-2-carboxamide, research on similar compounds shows the importance of such chemicals in developing pharmacologically active agents, potentially leading to new therapeutic options (Siddiqa et al., 2022).

Eigenschaften

IUPAC Name |

5-bromo-N-cyclooctylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-12-9-8-11(17-12)13(16)15-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJMYECJBHGFHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354061 |

Source

|

| Record name | 5-bromo-N-cyclooctylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198191 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-bromo-N-cyclooctylfuran-2-carboxamide | |

CAS RN |

310453-09-9 |

Source

|

| Record name | 5-bromo-N-cyclooctylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)

![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)

![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)